molecular formula C29H35N3O9S B12338920 N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea

Cat. No.: B12338920
M. Wt: 601.7 g/mol
InChI Key: KEPQTRHFZVSCLX-XWSJMMAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea is a complex organic compound with a unique structure that combines an amino group, diphenylethyl moiety, and a glucopyranosyl thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea typically involves multiple steps. The starting materials include (1R,2R)-2-Amino-1,2-diphenylethylamine and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to form the desired thiourea derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The thiourea group can be reduced to form thiol derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, thiol derivatives, and various substituted glucopyranosyl thiourea derivatives.

Scientific Research Applications

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets. The amino and thiourea groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The glucopyranosyl moiety enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(β-D-glucopyranosyl)thiourea: Lacks the acetyl groups, resulting in different solubility and reactivity.

    N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)thiourea: Differs in the anomeric configuration of the glucopyranosyl moiety, affecting its biological activity.

Uniqueness

N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N’-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea is unique due to its combination of chiral centers, acetylated glucopyranosyl moiety, and thiourea group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C29H35N3O9S

Molecular Weight

601.7 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-amino-1,2-diphenylethyl]carbamothioylamino]oxan-2-yl]methyl acetate

InChI

InChI=1S/C29H35N3O9S/c1-16(33)37-15-22-25(38-17(2)34)26(39-18(3)35)27(40-19(4)36)28(41-22)32-29(42)31-24(21-13-9-6-10-14-21)23(30)20-11-7-5-8-12-20/h5-14,22-28H,15,30H2,1-4H3,(H2,31,32,42)/t22-,23-,24-,25-,26+,27-,28-/m1/s1

InChI Key

KEPQTRHFZVSCLX-XWSJMMAPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.